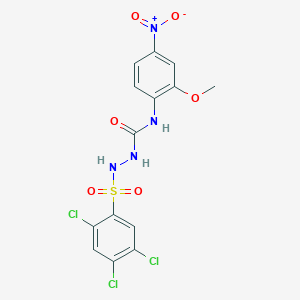

((2-Methoxy-4-nitrophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amino)formamide

Description

This compound is a structurally complex sulfonamide derivative featuring three distinct functional groups:

- Formamide linker: A central formamide group (-NH-C(=O)-NH-) that bridges the aromatic moieties, offering hydrogen-bonding capability and structural flexibility.

- 2,4,5-Trichlorophenylsulfonyl: A sulfonyl group attached to a heavily chlorinated phenyl ring (2,4,5-trichloro substitution), enhancing lipophilicity and resistance to metabolic degradation .

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N4O6S/c1-27-12-4-7(21(23)24)2-3-11(12)18-14(22)19-20-28(25,26)13-6-9(16)8(15)5-10(13)17/h2-6,20H,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSWTEHXYXWHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ((2-Methoxy-4-nitrophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amino)formamide is a complex organic molecule with potential biological activities that merit investigation. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its effects, mechanisms, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₃Cl₃N₄O₅S

- Molecular Weight : 409.7 g/mol

This compound features a complex arrangement of functional groups that may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing nitrophenyl and sulfonamide groups have shown promise in inhibiting cancer cell proliferation.

- Antibacterial Properties : The presence of trichlorophenyl moieties is associated with enhanced antibacterial activity against various pathogens.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, which can be leveraged in therapeutic applications.

Anticancer Activity

A study conducted on related compounds demonstrated significant anticancer properties. The synthesized derivatives were tested against multiple cancer cell lines, including HeLa and MCF7. Results indicated that the presence of nitro and methoxy groups enhanced cytotoxicity compared to unmodified analogs. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antibacterial Effects

Research on sulfonamide derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. Its action mechanism involves competitive inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through in vitro assays. It was found to inhibit carbonic anhydrase activity significantly, suggesting possible applications in treating conditions like glaucoma or edema where carbonic anhydrase plays a pivotal role .

Data Tables

| Activity Type | Tested Cell Lines/Bacteria | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa, MCF7 | 15 µM | Induction of apoptosis |

| Antibacterial | E. coli, Staphylococcus aureus | 32 µg/mL | Inhibition of dihydropteroate synthase |

| Enzyme Inhibition | Carbonic Anhydrase | IC50 = 50 nM | Competitive inhibition |

Chemical Reactions Analysis

Nitro Group Reduction

The nitro (-NO₂) groups on both aromatic rings are key reactive sites. Reduction reactions typically convert nitro groups to amines (-NH₂) under catalytic hydrogenation or chemical reduction conditions:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni under H₂ gas generates aromatic amines. For example, selective reduction of the nitro group on the 2-methoxy-4-nitrophenyl moiety could yield a primary amine derivative . -

Chemical Reduction :

Stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) in acidic/alkaline media reduces nitro groups to amines .

| Reaction | Conditions | Product |

|---|---|---|

| Nitro → Amine reduction | Pd/C, H₂ (1 atm), ethanol, 25°C | ((2-Methoxy-4-aminophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amino)formamide |

Sulfonamide Reactivity

The sulfonamide (-SO₂NH-) linkage exhibits stability but can undergo hydrolysis or nucleophilic substitution under harsh conditions:

-

Acidic/Basic Hydrolysis :

Heating with concentrated HCl or NaOH can cleave the sulfonamide bond, yielding a sulfonic acid and the corresponding amine . -

Nucleophilic Displacement :

Reactivity with Grignard reagents or organolithium compounds may replace the sulfonamide group, though steric hindrance from trichlorophenyl limits this .

| Reaction | Conditions | Product |

|---|---|---|

| Sulfonamide hydrolysis | 6M HCl, reflux, 12h | 2-Methoxy-4-nitroaniline + 2,4,5-Trichlorobenzenesulfonic acid |

Formamide Functionalization

The formamide (-NHCHO) group is susceptible to hydrolysis or oxidative transformations:

-

Hydrolysis :

Acidic (HCl) or enzymatic cleavage converts formamide to a primary amine and formic acid . -

Oxidative Coupling :

I₂/DMSO-mediated oxidative cross-coupling with alcohols or amines forms C–N bonds at the α-carbon .

| Reaction | Conditions | Product |

|---|---|---|

| Formamide → Amine hydrolysis | 2M HCl, 80°C, 6h | ((2-Methoxy-4-nitrophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amine |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro (-NO₂), methoxy (-OCH₃), and trichlorophenyl groups direct EAS to specific positions:

-

Nitration/Sulfonation :

Limited reactivity due to deactivation, but strong electrophiles (e.g., NO₂⁺) target meta/para positions relative to existing substituents . -

Halogenation :

Bromination or chlorination may occur under Lewis acid catalysis (FeCl₃) at activated positions .

Oxidation of Methoxy Groups

The methoxy (-OCH₃) group can oxidize to a carbonyl (-CO) under strong oxidants (KMnO₄, CrO₃) :

| Reaction | Conditions | Product |

|---|---|---|

| Methoxy → Carbonyl oxidation | KMnO₄, H₂SO₄, 100°C, 3h | ((2-Carboxy-4-nitrophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amino)formamide |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to four classes of analogs based on structural and functional similarities:

Sulfonamides with Aromatic Substituents

Notes:

- The target compound’s 2,4,5-trichlorophenylsulfonyl group increases steric bulk and lipophilicity compared to simpler benzenesulfonyl analogs, likely reducing aqueous solubility but enhancing membrane permeability .

Formamide-Linked Derivatives

Notes:

- The target lacks hydroxyl or ethylamino groups found in compounds, reducing polar interactions but increasing stability against oxidative metabolism.

Chlorinated Aromatic Compounds

Notes:

- The 2,4,5-trichlorophenyl group in the target compound may raise toxicity concerns compared to less halogenated analogs, though it could enhance antimicrobial potency .

Research Findings and Implications

Bioactivity Potential: The nitro group in the 2-methoxy-4-nitrophenyl moiety is a hallmark of antibacterial agents (e.g., nitrofurans), suggesting possible nitroreductase-mediated activity .

Metabolic Stability : The trichlorophenyl group may slow hepatic degradation, extending half-life but increasing bioaccumulation risks .

Structural Rigidity : The formamide linker and bulky substituents could restrict conformational flexibility, reducing off-target effects compared to flexible analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.